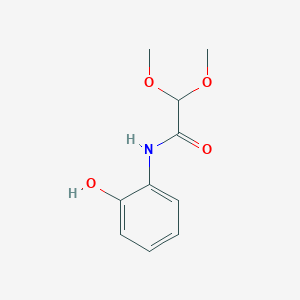

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide

Description

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide is an acetamide derivative featuring a hydroxyphenyl group at the N-position and two methoxy substituents on the central carbon.

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2,2-dimethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-10(15-2)9(13)11-7-5-3-4-6-8(7)12/h3-6,10,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJWXLJDWLEJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)NC1=CC=CC=C1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253867 | |

| Record name | Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951445-09-2 | |

| Record name | Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951445-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide typically involves the reaction of 2-hydroxyaniline with 2,2-dimethoxyacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions to replace the methoxy groups.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and arthritis.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,2-Diphenylacetamide

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : A dichlorophenyl group and thiazole ring replace the hydroxyphenyl and methoxy groups.

- Properties :

- Key Difference : Chlorine atoms and thiazole moiety improve bioactivity but may increase toxicity risks.

2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)-acetamide

- Structure : Hexahydroazepine (a seven-membered ring) and dimethylphenyl substituents.

- Properties :

- Key Difference : Bulky substituents enhance membrane permeability but complicate synthesis.

2-(3-Benzyl-2-(dimethylamino)phenyl)acetamide

- Structure: Dimethylamino and benzyl groups introduce basicity and aromaticity.

- Properties :

- Key Difference: The dimethylamino group enhances solubility in acidic environments, unlike the methoxy groups in the target compound.

Structural and Functional Data Tables

Table 1: Crystallographic and Hydrogen-Bonding Comparisons

Discussion of Key Differences

- Substituent Effects: Methoxy groups in the target compound may enhance solubility in polar solvents compared to non-polar diphenyl or chlorinated analogs. Hydroxyphenyl groups facilitate metal coordination, whereas thiazole or dimethylamino groups prioritize bioactivity .

- Synthetic Complexity : Dimethoxy and hydroxyphenyl groups require precise ortho-substitution, complicating synthesis compared to simpler analogs like 2,2-diphenylacetamide .

Biological Activity

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide, also known as NA-2, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of renal protection and anti-inflammatory effects. This article summarizes the current understanding of its biological activity based on diverse research findings.

Overview of Biological Activity

This compound has been primarily studied for its protective role against acute kidney injury (AKI) and its anti-inflammatory properties. The compound exhibits significant activity through various biochemical pathways that mitigate oxidative stress and inflammation.

- Renal Protection : Research indicates that NA-2 helps prevent glycerol-induced AKI in animal models. Administered at a dose of 50 mg/kg, NA-2 demonstrated a protective effect on renal tubular necrosis and inflammation. This was evidenced by reduced levels of serum urea and creatinine, which are markers for kidney function .

- Anti-inflammatory Effects : The compound appears to down-regulate pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB), while up-regulating protective genes like heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) . This modulation of gene expression suggests that NA-2 may serve as a therapeutic agent in conditions characterized by inflammation.

Study on Acute Kidney Injury

A pivotal study investigated the effects of NA-2 and its gold nanoparticle conjugate (NA-2-AuNPs) on mice subjected to glycerol-induced AKI. The findings included:

- Dosing : Mice were treated with either NA-2 (50 mg/kg) or NA-2-AuNPs (30 mg/kg) for four days.

- Outcomes : Histological analyses revealed preserved renal architecture in treated groups compared to controls. The treatment significantly reduced inflammatory cell infiltration and tubular damage .

| Parameter | Control Group | NA-2 Group | NA-2-AuNPs Group |

|---|---|---|---|

| Serum Urea Levels (mg/dL) | 60 ± 5 | 30 ± 4 | 25 ± 3 |

| Serum Creatinine Levels (mg/dL) | 3.0 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |

| Histological Score | 3.5 ± 0.7 | 1.5 ± 0.5 | 1.0 ± 0.3 |

This study supports the hypothesis that NA-2 possesses significant protective effects against renal injury, making it a candidate for further clinical exploration.

Broader Biological Activities

Beyond renal protection, compounds related to this compound have shown potential in various biological activities:

- Antioxidant Activity : The structure of NA-2 allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Activity : Similar compounds have demonstrated efficacy in reducing inflammation across different models, indicating a broader potential application in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.